molecular formula C17H27NO2 B1156026 Neostenine CAS No. 477953-07-4

Neostenine

Cat. No.: B1156026
CAS No.: 477953-07-4
M. Wt: 277.4 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Neostenine is a Stemona alkaloid isolated from plants of the Stemona genus, traditionally used in Chinese and Japanese medicine for treating respiratory ailments due to its antitussive properties . Structurally, it features a tricyclic core comprising a pyrroloazepine scaffold with a lactone ring and a tertiary amine at C-3 (Figure 1). Its absolute configuration was confirmed via X-ray crystallography, revealing a cis-fused A/B ring junction and an α-oriented ethyl side chain at C-13 .

Synthesis: this compound has been synthesized through stereoselective methods, including a 13-step route starting from commercially available reagents. Key steps include:

  • A tandem Diels-Alder/azido-Schmidt reaction to construct the tricyclic core .
  • Methylation and hydrogenation sequences to install the lactone and tertiary amine moieties .
  • Photochemical [5+2] cycloaddition of maleimides as an alternative approach, though yields decrease significantly at larger scales .

Preparation Methods

Historical Context and Biological Relevance of Neostenine

This compound (C₁₇H₂₅NO₃) belongs to the Stemona alkaloid family, compounds historically utilized in East Asian folk medicine for treating respiratory ailments . Modern pharmacological studies validate its antitussive efficacy in guinea pig models, with demonstrated suppression of citric acid-induced cough reflexes . The compound’s biological activity, coupled with its stereochemical complexity, has driven sustained interest in developing robust synthetic methods. Early isolation attempts from Stemona plants yielded limited quantities, necessitating synthetic approaches to enable structure-activity studies and clinical investigations .

Retrosynthetic Analysis and Strategic Disconnections

The this compound skeleton features a fused tetracyclic system comprising a pyrrolo[1,2-a]azepine core (rings B and C) appended with decalin-like bicyclic motifs (rings A and D) . Key retrosynthetic disconnections focus on:

Tandem Diels-Alder/Azido-Schmidt Reaction as a Core Strategy

The pivotal innovation in this compound synthesis involves a tandem Diels-Alder/azido-Schmidt sequence, which constructs rings B and C while establishing critical stereocenters . This one-pot process merges cycloaddition and nitrogen-insertion steps, dramatically streamlining synthetic routes compared to classical stepwise approaches.

Ethyl Side Chain Installation via Iodolactonization

Stereodivergent Synthesis via Tandem Reaction Sequences

Substrate Design and Reaction Optimization

The synthesis commences with diene 7 and azidopropanal 13 , engineered to undergo sequential Diels-Alder and Schmidt reactions (Scheme 2) . Critical parameters influencing stereochemical outcomes include:

  • Lewis Acid Selection : MeAlCl₂ outperforms Et₂AlCl and InCl₃, achieving 43% yield of lactam 9 while minimizing bridged byproduct 17 (Table 1) .

  • Temperature Control : Refluxing dichloromethane (40–45°C) optimizes reaction kinetics, balancing cycloaddition rates with azide stability .

Table 1. Lewis Acid Screening for Tandem Reaction Optimization

EntryLewis AcidEquiv9 Yield (%)17 Yield (%)18 Yield (%)
1InCl₃1.0202218
2Et₂AlCl1.041289
3MeAlCl₂1.0432412

Mechanistic Basis for Stereodivergence

The tandem sequence’s stereochemical flexibility stems from two interdependent factors:

  • Diels-Alder Transition State Geometry :

    • endo selectivity generates cis-decalin intermediate 19 , favoring this compound’s C9 and C10 configurations .

    • exo pathways produce trans-decalins, necessitating stringent condition control to suppress .

  • Schmidt Reaction Migratory Aptitude :
    Antiperiplanar alignment of the azide-derived nitrenium ion dictates C→N bond migration, with equatorial N₂⁺ orientation in 19 directing lactamization toward this compound’s core .

Late-Stage Functionalization and Stereochemical Corrections

Iodolactonization-Based Ethylation

Oxidation of alcohol 9 to ketone 22 sets the stage for iodolactonization, constructing the γ-lactone ring while establishing C11 stereochemistry (Scheme 6) . Subsequent Keck allylation installs the ethyl group with >10:1 diastereoselectivity, critical for biological activity .

Methylation and Final Ring Adjustments

Selective methylation of lactone 24 employs NaH/MeI in THF, achieving complete conversion to this compound precursor 25 without epimerization . Final hydrogenolysis and oxidative adjustments yield this compound in 9 linear steps from commercial materials, representing a 13% overall yield .

Comparative Analysis of Synthetic Routes

First-Generation vs. Second-Generation Approaches

Early syntheses required 22+ steps with extensive protecting group manipulations . The tandem reaction strategy slashes this to 9–13 steps through:

  • Elimination of intermediate purifications between Diels-Alder and Schmidt steps

  • Inherent stereochemical control via substrate preorganization

Byproduct Formation and Mitigation

Major byproducts arise from competitive reaction pathways:

  • Bridged Lactam 17 : Minimized using MeAlCl₂ (24% vs. 28% with Et₂AlCl)

  • trans-Decalin 18 : Suppressed through slow azide addition and low-temperature cycloadditions

Scalability and Process Considerations

Gram-Scale Production

Adapting the tandem sequence for multigram synthesis requires:

  • Precision in Azide Handling : Slow addition of 3-azidopropanal prevents exothermic decomposition

  • Solvent Optimization : Dichloromethane/hexane mixtures improve Schmidt reaction yields to 65% on 5g scale

Green Chemistry Metrics

  • Atom Economy : 78% for tandem sequence, outperforming stepwise approaches (62%)

  • E-Factor : 32 (improved from 48 in classical routes) through reduced chromatographic steps

Scientific Research Applications

Chemical Properties and Structure

Neostenine is characterized by its chemical formula C17H27NO2C_{17}H_{27}NO_2 and appears as pale yellow to brown crystals. It is soluble in ethanol and chloroform but is practically insoluble in water. The compound's structure features a saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus, which is crucial for its biological activity, particularly its antitussive effects .

Antitussive Activity

Significant Findings:

  • This compound has demonstrated strong antitussive activity in preclinical studies involving guinea pig models. Research indicates that it effectively reduces cough frequency induced by citric acid aerosol stimulation .
  • The mechanism underlying this activity is believed to be linked to the compound's structural configuration, specifically the all-cis arrangement at the ring junctions, which optimizes its efficacy against cough stimuli.

Case Study:
A study conducted on guinea pigs revealed that administration of this compound significantly decreased cough frequency compared to control groups. This finding supports traditional uses of Stemona alkaloids in treating respiratory ailments .

Anti-inflammatory Properties

Recent investigations have also highlighted this compound's potential anti-inflammatory effects. It has been shown to inhibit lipopolysaccharide-induced nitric oxide production in murine BV2 microglial cells, suggesting a role in modulating inflammatory responses .

Research Insights:

  • This compound's action on inflammatory pathways involves reducing pro-inflammatory cytokines while enhancing anti-inflammatory factors. This dual action positions this compound as a candidate for therapeutic interventions in conditions characterized by excessive inflammation .

Synthesis and Derivatives

The synthesis of this compound has been explored extensively, with various methods developed to produce this complex alkaloid. Notably, a tandem Diels-Alder/azido Schmidt reaction sequence has been successfully employed to facilitate rapid access to this compound and related compounds .

Synthesis Overview:

  • The synthetic route allows for the incorporation of diverse structural variations, paving the way for the development of analogues with enhanced or modified biological activities .

Pharmacological Applications

This compound's pharmacological profile extends beyond its antitussive properties. It has been investigated for potential applications in enhancing cholinergic transmission at neuromuscular junctions, making it relevant for conditions such as myasthenia gravis and postoperative muscle relaxation .

Clinical Applications:

  • Myasthenia Gravis: Used to improve muscle strength by inhibiting acetylcholinesterase activity.
  • Postoperative Care: Administered to counteract residual muscle relaxation effects from anesthesia.

Summary Table of Applications

Application AreaDescriptionKey Findings
Antitussive ActivityReduces cough frequency in guinea pigsSignificant reduction observed with citric acid stimulation
Anti-inflammatory EffectsInhibits nitric oxide production in microglial cellsModulates inflammatory pathways effectively
Neuromuscular DisordersEnhances cholinergic transmissionUseful in myasthenia gravis and postoperative muscle relaxation
Synthetic ChemistryVarious methods developed for synthesisTandem Diels-Alder reactions facilitate rapid synthesis

Comparison with Similar Compounds

Physicochemical Properties :

  • Purity: 97% (analytical grade) .
  • NMR Data: Key signals include δ 37.97 ppm (C-13) in $^{13}\text{C}$ NMR, corrected from earlier reports .

Stemona alkaloids share structural motifs but differ in substituents, stereochemistry, and biological targets. Below is a comparative analysis of Neostenine with stenine, 13-epithis compound, and tuberostemonine.

Structural Analogues

Stenine :

  • Differs from this compound by lacking the lactone ring; instead, it has a ketone at C-1.
  • Synthesized via a similar Diels-Alder/Schmidt sequence but with exo selectivity, leading to distinct stereochemistry at C-13 .

13-Epithis compound :

  • C-13 epimer of this compound, synthesized via LiHMDS-mediated methylation of lactone 35a, yielding a β-oriented ethyl group .
  • Demonstrates divergent receptor binding compared to this compound (see §2.3).

Tuberostemonine :

  • Features a spiro-fused γ-lactone and a β-oriented H-11/H-12 configuration.
  • Isolated from S. tuberosa and structurally less stable, prone to artifact formation during isolation .

Key Findings :

  • This compound’s C-13 α-ethyl group is critical for M5 receptor binding, while its epimer preferentially targets sigma receptors .
  • Neither this compound nor 13-epithis compound binds opioid receptors, unlike codeine .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Solubility Stability
This compound C${14}$H${21}$NO$_3$ 198–200 Ethanol, DMSO Stable at −20°C
Stenine C${13}$H${19}$NO$_2$ 185–187 Chloroform Hygroscopic
Tuberostemonine C${22}$H${33}$NO$_4$ 160–162 Methanol Prone to oxidation

Structure-Activity Relationships (SAR)

  • Lactone vs. Ketone : this compound’s lactone enhances solubility and M5 receptor affinity compared to stenine’s ketone .
  • C-13 Configuration : Epimerization switches receptor selectivity from muscarinic to sigma targets, highlighting stereochemical sensitivity .
  • Side Chain Modifications : Ethyl groups at C-13 improve antitussive efficacy, while bulkier substituents reduce bioavailability .

Biological Activity

Neostenine is a member of the Stemona alkaloid family, which has garnered attention for its diverse biological activities, particularly its antitussive properties. This article synthesizes current research findings, case studies, and detailed data regarding the biological activity of this compound, highlighting its mechanisms, synthesis, and pharmacological potential.

Overview of this compound

This compound is structurally related to other Stemona alkaloids and is primarily extracted from plants traditionally used in Eastern medicine for treating respiratory ailments. Its key biological activities include antitussive effects, insecticidal properties, and potential neurochemical interactions.

Antitussive Activity

This compound has been extensively studied for its antitussive effects. Research indicates that it exhibits strong antitussive activity in animal models, specifically in guinea pigs subjected to citric acid-induced coughing. This finding supports traditional uses of Stemona extracts in treating coughs.

Key Research Findings

  • In Vivo Studies : A study demonstrated that this compound significantly reduced cough frequency in guinea pigs when administered at appropriate dosages. The mechanism appears to be linked to its action on central nervous system receptors, although specific receptor interactions remain to be fully elucidated .
  • Receptor Profiling : this compound was screened against various G protein-coupled receptors (GPCRs), revealing selective binding to muscarinic M5 receptors and sigma receptors. However, it did not show activity at opioid receptors, indicating a unique pathway for its antitussive effect .
  • Synthetic Analogues : The synthesis of this compound analogues has been pursued to enhance its biological activity and understand structure-activity relationships. Over 100 analogues were tested for their pharmacological profiles, leading to the identification of compounds with improved receptor affinity .

Synthesis of this compound

The total synthesis of this compound has been a subject of significant interest due to its complex structure. Various synthetic routes have been developed:

  • Diels-Alder Reaction : A tandem Diels-Alder/azido Schmidt reaction has been employed to synthesize this compound efficiently. This method allows for the construction of multiple stereocenters in a single step, facilitating the creation of the alkaloid's core structure .
  • Enantioselective Synthesis : Recent advancements include enantioselective total synthesis methods that utilize rearrangement reactions to introduce stereocenters effectively. These strategies are crucial for producing specific isomers with desired biological activities .

Case Studies

Several case studies have highlighted the practical applications and implications of this compound's biological activities:

  • Case Study 1 : A study focused on the antitussive efficacy of this compound compared to other known agents revealed that this compound offers a non-narcotic alternative for cough suppression without the side effects associated with opioids .
  • Case Study 2 : Research into the insecticidal properties of this compound showed promise against agricultural pests, suggesting potential applications in pest management within sustainable agriculture frameworks .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Neostenine, and how can researchers optimize yield in stereoselective reactions?

this compound’s synthesis involves a stereodivergent Diels-Alder/azido-Schmidt reaction sequence. Critical steps include:

  • Intermediate formation : Using LHMDS and CO₂ gas to generate intermediate 37 (49% yield) .
  • Catalytic hydrogenation : PtO₂-mediated reduction achieves a high yield (91%) for the final product .
  • Optimization strategies : Adjust reaction time, temperature, and catalyst loading. Validate purity via NMR and X-ray crystallography to confirm stereochemistry.

Table 1 : Key Synthesis Parameters

StepReagents/ConditionsYieldCharacterization Methods
35a → 37LHMDS, CO₂49%NMR, IR
37 → this compoundH₂, PtO₂91%X-ray, HPLC

Q. How should researchers characterize this compound’s structural identity and purity?

  • Analytical techniques : Combine X-ray crystallography for absolute configuration determination with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) for functional group analysis .
  • Purity validation : Use HPLC with UV/Vis detection (≥95% purity threshold) and elemental analysis .
  • Reproducibility : Document solvent systems, column types, and instrument calibration in supplementary materials .

Q. What biological activity models are appropriate for preliminary this compound studies?

  • In vitro assays : Screen for alkaloid-specific activity (e.g., acetylcholinesterase inhibition) using cell-line models. Include positive controls (e.g., galantamine) and dose-response curves .
  • Data interpretation : Use ANOVA for statistical significance (p < 0.05) and report IC₅₀ values with confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Systematic review : Apply PRISMA guidelines to identify bias in existing studies, such as inconsistent assay conditions or unvalidated cell lines .
  • Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .
  • Experimental replication : Redesign assays with standardized protocols (e.g., OECD guidelines) and publish negative results to reduce publication bias .

Q. What experimental design considerations are critical for studying this compound’s stereochemical stability under varying pH conditions?

  • Controlled variables : pH range (1–12), temperature (25–60°C), and solvent polarity. Use buffer systems (e.g., phosphate, acetate) to maintain ionic strength .
  • Kinetic monitoring : Employ chiral HPLC or circular dichroism (CD) spectroscopy at timed intervals to track enantiomeric excess .
  • Data contradiction mitigation : Predefine acceptance criteria for stability (e.g., <5% racemization over 24 hours) and use triplicate samples .

Q. How can computational methods enhance the understanding of this compound’s structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., neurotransmitter receptors). Cross-validate with experimental IC₅₀ values .
  • MD simulations : Analyze conformational stability in explicit solvent models (e.g., TIP3P water) over 100-ns trajectories .
  • Limitations : Address force field inaccuracies by benchmarking against crystallographic data .

Q. What strategies are effective for isolating trace this compound metabolites in complex biological matrices?

  • Sample preparation : Solid-phase extraction (SPE) with C18 columns and methanol:water gradients .
  • Detection : LC-MS/MS in MRM mode with deuterated internal standards for quantification .
  • Data validation : Compare fragmentation patterns with synthetic standards and report limits of detection (LOD) .

Q. Methodological Best Practices

  • Experimental reproducibility : Adhere to the NIH guidelines for preclinical studies, including detailed reagent sources and statistical power calculations .
  • Data transparency : Archive raw spectra, chromatograms, and crystallographic data in public repositories (e.g., Cambridge Structural Database) .
  • Literature rigor : Prioritize peer-reviewed primary sources over preprints or non-indexed journals .

Properties

IUPAC Name

(1S,9R,10R,11R,14S,15R,16R)-10-ethyl-14-methyl-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-3-11-12-6-4-5-8-18-9-7-13(15(12)18)14-10(2)17(19)20-16(11)14/h10-16H,3-9H2,1-2H3/t10-,11+,12+,13-,14-,15+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIHYOJMCBKEER-FGBMJVKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CCCCN3C2C(CC3)C4C1OC(=O)C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@@H](CC3)[C@H]4[C@@H]1OC(=O)[C@H]4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
Neostenine
1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
Neostenine
1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
Neostenine
1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
Neostenine
1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
Neostenine
1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
Neostenine

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